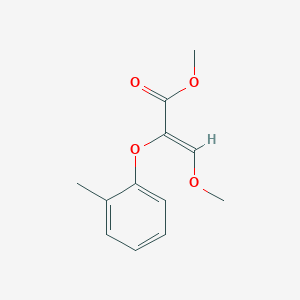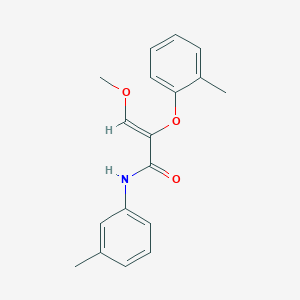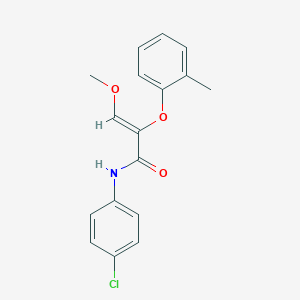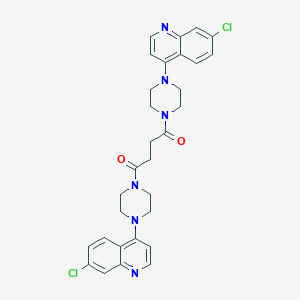amino]benzamide](/img/structure/B305153.png)
N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound, also known as KD5170, has been studied extensively for its mechanism of action and its biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide involves the inhibition of the heat shock protein 90 (Hsp90) chaperone complex. Hsp90 is a molecular chaperone that is essential for the proper folding and stabilization of a variety of client proteins, including oncogenic proteins. N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide binds to the ATP-binding site of Hsp90, thereby inhibiting its chaperone activity and leading to the degradation of its client proteins.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide has been shown to have several biochemical and physiological effects. Studies have shown that N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide inhibits the growth and proliferation of cancer cells, induces apoptosis, and inhibits the activity of Hsp90. Additionally, N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide for lab experiments is its potent anti-tumor activity against a variety of cancer cell lines. Additionally, N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide has been shown to be selective for cancer cells, with minimal toxicity to normal cells. However, one of the limitations of N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide. One area of interest is the development of more soluble analogs of N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide, which may improve its pharmacokinetic properties and increase its efficacy in vivo. Additionally, further studies are needed to explore the potential of N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide as an anti-metastatic agent and to investigate its potential applications in combination with other anti-cancer agents. Finally, the mechanism of action of N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide is still not fully understood, and further studies are needed to elucidate its interactions with the Hsp90 chaperone complex.
Métodos De Síntesis
The synthesis of N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide involves several steps, including the preparation of the starting materials and the reaction conditions. The starting materials for the synthesis of N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide are 2-chloroaniline, 3,4-dimethoxybenzaldehyde, and methylsulfonyl chloride. The reaction conditions involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The reaction is carried out under reflux for several hours, followed by purification using column chromatography.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide has been studied extensively for its potential applications in medical research, particularly in cancer treatment. Studies have shown that N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide has potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death.
Propiedades
Nombre del producto |
N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide |
|---|---|
Fórmula molecular |
C22H21ClN2O5S |
Peso molecular |
460.9 g/mol |
Nombre IUPAC |
N-(2-chlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]benzamide |
InChI |
InChI=1S/C22H21ClN2O5S/c1-25(31(27,28)17-12-13-20(29-2)21(14-17)30-3)16-10-8-15(9-11-16)22(26)24-19-7-5-4-6-18(19)23/h4-14H,1-3H3,(H,24,26) |
Clave InChI |
MXGTWQQSYWTDLU-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
SMILES canónico |
CN(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-{2-[(3-chloro-4-cyano-5-isothiazolyl)oxy]phenyl}-3-methoxyacrylate](/img/structure/B305070.png)
![Ethyl 3-[2-(3,4-dichlorophenoxy)ethoxy]-2-phenylacrylate](/img/structure/B305072.png)



![Ethyl 3-[2-(2,5-dichlorophenoxy)ethoxy]-2-phenoxyacrylate](/img/structure/B305079.png)
![N-(7-chloro-4-quinolinyl)-N-(3-{4-[6-(4-{3-[(7-chloro-4-quinolinyl)amino]propyl}-1-piperazinyl)hexyl]-1-piperazinyl}propyl)amine](/img/structure/B305082.png)
![7-Chloro-4-[4-(2-chloroethyl)-1-piperazinyl]quinoline](/img/structure/B305083.png)
![1,3-Bis[4-[(4-nitrophenyl)methyl]piperazin-1-yl]propan-2-ol](/img/structure/B305084.png)

![1,3-Bis[4-(7-iodoquinolin-4-yl)piperazin-1-yl]propan-2-ol](/img/structure/B305087.png)


